molecular formula C19H18N4O7 B117586 Futalosine CAS No. 210644-32-9

Futalosine

Katalognummer B117586
CAS-Nummer: 210644-32-9
Molekulargewicht: 414.4 g/mol
InChI-Schlüssel: VEDWXCWBMDQNCV-SCFUHWHPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Futalosine is a member of inosines and a natural product found in Streptomyces . It has a molecular formula of C19H18N4O7 and a molecular weight of 414.4 g/mol .


Synthesis Analysis

This compound is synthesized from inosine . The process involves the addition of the adenosyl radical to the double bond of 3-[(1-carboxyvinyl)oxy]benzoic acid .


Molecular Structure Analysis

The IUPAC name of this compound is 3-[3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid . The InChI and SMILES strings provide more details about its molecular structure .


Chemical Reactions Analysis

This compound is involved in the biosynthesis of menaquinone, an essential cofactor in the electron-transfer pathway for bacteria . It is synthesized from chorismate using either the well-known canonical pathway or the this compound pathway .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 414.4 g/mol . More detailed physical and chemical properties may be available in specialized databases or literature.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biosynthetic Pathway

  • Synthesis of Futalosine : this compound is synthesized in a seven-step process from inosine, which facilitates further studies on menaquinone biosynthesis in pathogenic bacteria. This synthesis enables deeper exploration of this compound's role in bacterial processes (Li & Tanner, 2010).

  • Menaquinone Biosynthesis : this compound is an integral intermediate in the alternative biosynthetic pathway of menaquinone in various bacteria, including pathogenic strains. This pathway differs significantly from the classical pathway, providing a unique angle for studying bacterial metabolism and potential antibiotic targets (Hiratsuka et al., 2009).

Enzymatic Properties

  • Enzymatic Analysis of this compound Hydrolase : Detailed study of this compound hydrolase, an enzyme crucial in the this compound pathway, reveals specific substrate requirements and optimal conditions for its activity. This information is valuable for understanding bacterial metabolic pathways and developing targeted antibiotics (Hiratsuka et al., 2009).

  • Structure of Helicobacter pylori Methylthioadenosine Nucleosidase : The elucidation of the crystal structure of this enzyme, which acts on this compound in the biosynthesis of menaquinone, provides a foundation for designing specific inhibitors targeting the this compound pathway, potentially leading to new antibiotics (Kim et al., 2014).

Alternative Pathways and Diversity

  • Diversity in the this compound Pathway : Research has revealed variations in the this compound pathway among different bacterial species. This diversity offers opportunities for developing species-specific antibiotics, particularly against Helicobacter pylori (Arakawa et al., 2010).

  • Role in Early Prokaryote Evolution : The this compound pathway's presence in a broad range of prokaryotic phyla suggests its importance in early prokaryote evolution. This understanding could influence the development of antibiotics and the study of prokaryotic metabolism (Zhi et al., 2014).

Antibacterial Strategies

  • Targeting Menaquinone Biosynthesis : Exploring inhibitors that specifically target the this compound pathway in menaquinone biosynthesis opens up possibilities for creating narrow-spectrum antibiotics. This is particularly relevant for pathogens like Helicobacter pylori, where conventional treatments may be ineffective (Ogasawara & Dairi, 2019).

  • Inhibitors of this compound Pathway Enzymes : Identifying specific inhibitors of enzymes in the this compound pathway could lead to the development of new antibiotics, as these enzymes are crucial for the survival of certain bacteria (Joshi et al., 2019).

Wirkmechanismus

Target of Action

Futalosine primarily targets the menaquinone biosynthesis pathway in prokaryotes . Menaquinone, also known as Vitamin K2, is an essential component of the electron-transfer system in these organisms . The key enzyme involved in the this compound pathway is MqnB , which converts this compound into dehypoxanthinyl this compound (DHFL) .

Mode of Action

This compound’s mode of action involves its conversion into DHFL by the enzyme MqnB . This conversion is a crucial step in the biosynthesis of menaquinone . In some bacteria, such as Helicobacter pylori, a variant of this compound known as aminodeoxythis compound (which has adenine instead of hypoxanthine in this compound) is directly converted into DHFL by MqnB .

Biochemical Pathways

This compound is part of an alternative pathway for menaquinone biosynthesis known as the This compound pathway . This pathway operates alongside the classical menaquinone pathway in some bacteria . The this compound pathway involves the conversion of chorismate into 1,4-dihydroxy-6-naphthoate by four enzymes encoded by mqnABCD .

Pharmacokinetics

It’s known that this compound is a crucial intermediate in the biosynthesis of menaquinone, an essential component of the electron-transfer system in prokaryotes .

Result of Action

The conversion of this compound into DHFL by MqnB is a critical step in the biosynthesis of menaquinone . This process contributes to the production of menaquinone, which plays a vital role in the electron-transfer system of prokaryotes .

Action Environment

The this compound pathway is found in a broad range of prokaryotes, including both aerobic and anaerobic organisms . It’s thought to have evolved earlier than the classical menaquinone pathway . The this compound pathway is particularly important in certain bacteria, such as Helicobacter pylori, which causes stomach cancer . As most beneficial intestinal bacteria use the canonical pathway for menaquinone biosynthesis, the this compound pathway is a potential target for the development of specific anti-H. pylori drugs .

Eigenschaften

IUPAC Name

3-[3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O7/c24-11(9-2-1-3-10(6-9)19(28)29)4-5-12-14(25)15(26)18(30-12)23-8-22-13-16(23)20-7-21-17(13)27/h1-3,6-8,12,14-15,18,25-26H,4-5H2,(H,28,29)(H,20,21,27)/t12-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDWXCWBMDQNCV-SCFUHWHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)CCC2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)CC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438759
Record name futalosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

210644-32-9
Record name futalosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Futalosine
Reactant of Route 2
Futalosine
Reactant of Route 3
Reactant of Route 3
Futalosine
Reactant of Route 4
Futalosine
Reactant of Route 5
Futalosine
Reactant of Route 6
Futalosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.